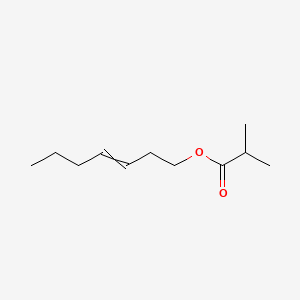
Hept-3-enyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-3-enyl 2-methylpropanoate is an organic compound classified as an ester. It is formed by the esterification of hept-3-en-1-ol and 2-methylpropanoic acid. This compound is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hept-3-enyl 2-methylpropanoate typically involves the esterification reaction between hept-3-en-1-ol and 2-methylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: Hept-3-enyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hept-3-enyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Hept-3-en-1-ol and 2-methylpropanol.
Substitution: Corresponding amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Hept-3-enyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or signaling molecule in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Wirkmechanismus
The mechanism of action of Hept-3-enyl 2-methylpropanoate in biological systems involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In chemical reactions, the ester group undergoes nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Hept-3-enyl acetate: Similar structure but with an acetate group instead of a 2-methylpropanoate group.
Hept-3-enyl butanoate: Similar structure but with a butanoate group instead of a 2-methylpropanoate group.
Uniqueness: Hept-3-enyl 2-methylpropanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar esters. Its fruity aroma also makes it particularly valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
67801-45-0 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[(E)-hept-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |
InChI-Schlüssel |
RMOVDPSOWOBAKR-VOTSOKGWSA-N |
SMILES |
CCCC=CCCOC(=O)C(C)C |
Isomerische SMILES |
CCC/C=C/CCOC(=O)C(C)C |
Kanonische SMILES |
CCCC=CCCOC(=O)C(C)C |
Siedepunkt |
231.00 to 233.00 °C. @ 760.00 mm Hg |
Dichte |
0.881-0.886 |
Key on ui other cas no. |
67801-45-0 |
Physikalische Beschreibung |
colourless liquid |
Löslichkeit |
soluble in alcohol; insoluble in water |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















